molecular formula C14H20N2O5S B4925249 N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4925249
M. Wt: 328.39 g/mol
InChI Key: VSSFNBNMVGXUOP-UHFFFAOYSA-N
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Description

N~1~-allyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as ADMG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADMG is an amide derivative of glycine and has been synthesized by several methods.

Mechanism of Action

ADMG exerts its effects by modulating various signaling pathways, including the NF-kappaB pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. ADMG has been shown to inhibit the activation of NF-kappaB, which is a key transcription factor involved in inflammation and cancer. ADMG also inhibits the activation of PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ADMG has been shown to exhibit several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. ADMG has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. Additionally, ADMG has been shown to exhibit anti-oxidant properties by reducing the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

ADMG has several advantages for lab experiments, including its stability and solubility in water and organic solvents. ADMG is also relatively easy to synthesize and can be obtained in good quantities. However, ADMG has some limitations, including its potential toxicity at high concentrations and its low bioavailability.

Future Directions

There are several future directions for ADMG research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a chemical probe for studying various signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for ADMG and to investigate its potential side effects.

Synthesis Methods

ADMG has been synthesized by several methods, including the reaction of glycine with N-allyl-2,4-dimethoxyphenylsulfonyl chloride and methylamine, followed by the addition of sodium borohydride. Another method involves the reaction of N-allyl-2,4-dimethoxyphenylsulfonyl chloride with glycine methyl ester and sodium borohydride. Both methods are efficient and yield ADMG in good quantities.

Scientific Research Applications

ADMG has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. ADMG has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to prevent the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. Additionally, ADMG has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-(2,4-dimethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-5-8-15-14(17)10-16(22(4,18)19)12-7-6-11(20-2)9-13(12)21-3/h5-7,9H,1,8,10H2,2-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSFNBNMVGXUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2-[(2,4-dimethoxy-phenyl)-methanesulfonyl-amino]-acetamide

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